molecular formula C13H15ClN2O2 B2982245 2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride CAS No. 1052539-32-8

2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride

货号: B2982245
CAS 编号: 1052539-32-8
分子量: 266.73
InChI 键: ZLEWHWNHBKJLOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride is an acetamide derivative featuring a phenyl group at the N-terminus and a furan-2-ylmethyl-substituted amino group at the 2-position of the acetamide backbone, with a hydrochloride salt counterion. This structural configuration imparts unique physicochemical properties, including enhanced solubility due to the ionic nature of the hydrochloride salt .

属性

IUPAC Name

2-(furan-2-ylmethylamino)-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-13(15-11-5-2-1-3-6-11)10-14-9-12-7-4-8-17-12;/h1-8,14H,9-10H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEWHWNHBKJLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

化学反应分析

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and amide group play crucial roles in binding to target proteins, thereby modulating their activity. This compound may inhibit or activate certain enzymes, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals distinct differences in substituents, biological targets, and physicochemical behavior:

Compound Key Structural Features Biological Activity/Application Physicochemical Properties Safety/Toxicity
2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride (Target) Furan-2-ylmethyl amino group; phenyl at N; hydrochloride salt Limited data; potential for hydrogen bonding and π-π interactions Enhanced solubility due to hydrochloride salt; furan contributes to lipophilicity No direct toxicity data; discontinuation suggests potential safety concerns
2-Chloro-N-phenylacetamide (NPCA) Chlorine at 2-position; phenyl at N Studied for solid-state geometry; no explicit biological activity reported Antiparallel N–H and C=O bonds; syn C–Cl and C=O in crystal packing Not thoroughly investigated
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine ring at 2-position; diarylpyrimidine (DAPY) scaffold Reverse transcriptase inhibition (HIV-1 RT); binds NNRTI site with horseshoe conformation Higher molecular weight; pyrimidine enhances π-stacking potential No explicit toxicity data; designed for antiviral activity
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide Bromophenyl at N; furan-2-ylmethyl amino group No reported biological activity; bromine increases molecular weight and polarizability Bromine may enhance halogen bonding; similar furan interactions as target compound Unreported
2-Chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide Chloroacetyl and phenylcarbamoyl groups; furan-2-ylmethyl substituent Unspecified; chloroacetyl group may confer reactivity Chlorine and carbamoyl groups increase steric bulk; potential for cross-linking Unreported

Key Findings

Substituent Effects on Bioactivity: The pyrimidine-containing analogue (2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide) demonstrates targeted antiviral activity via reverse transcriptase inhibition, a property absent in the target compound due to its lack of a pyrimidine scaffold .

Role of Hydrochloride Salt: The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogues like N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide, which may have higher lipophilicity .

Safety and Commercial Status :

  • The discontinuation of the target compound contrasts with the continued research on pyrimidine-containing analogues, implying unresolved safety or efficacy issues . Chlorinated derivatives, while structurally similar, lack thorough toxicological profiles .

生物活性

2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride, known by its CAS number 1052539-32-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and findings from recent research studies.

The molecular formula of this compound is C13H15ClN2O2, with a molecular weight of 266.73 g/mol. The compound is characterized by the presence of a furan ring, which is significant for its biological interactions.

Research indicates that compounds containing furan moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, derivatives of furan have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. These effects are often mediated through the modulation of the blood-brain barrier (BBB) permeability and inhibition of acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. In vitro studies suggest that similar compounds exhibit selective inhibition profiles that could be beneficial in treating mood disorders and neurodegenerative conditions.

Study 1: MAO Inhibition

A study investigating the MAO inhibitory activity of various furan derivatives found that certain modifications to the furan structure significantly enhanced their potency against MAO-B while sparing MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .

CompoundIC50 (μM)Selectivity Ratio
2-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amines5.16 ± 0.86>19

Study 2: Neuroprotective Activity

Another study focused on the neuroprotective effects of furan derivatives showed that these compounds could effectively cross the BBB and exhibit protective effects against neuronal cell death induced by oxidative stress. The study utilized various in vitro models to demonstrate these effects .

SampleAChE Inhibition (%)BChE Inhibition (%)
Furan Derivative A54 ± 562 ± 7
Furan Derivative B47 ± 459 ± 6

常见问题

Q. What are the key considerations for synthesizing 2-[(furan-2-ylmethyl)amino]-N-phenylacetamide hydrochloride?

  • Methodological Answer : Synthesis typically involves substitution and condensation reactions. For example:
  • Use 2-chloroacetamide derivatives as precursors, reacting with furan-2-ylmethylamine under mild basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to track intermediate formation .
  • Purify the product via crystallization (ethanol) or column chromatography. Hydrochloride salt formation may require HCl gas or aqueous HCl in a non-polar solvent .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm amine and acetamide proton environments (e.g., NH signals at δ 8–10 ppm) and furan ring protons (δ 6.2–7.4 ppm) .
  • FTIR : Detect characteristic bands for amide C=O (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly if polymorphism is suspected .

Q. How should researchers handle safety and waste management during synthesis?

  • Methodological Answer :
  • Wear PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation .
  • Perform reactions in a fume hood when using volatile solvents (e.g., toluene, acetonitrile) .
  • Neutralize acidic/basic waste before disposal and segregate halogenated/organic waste for professional treatment .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted spectroscopic data?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G* level) to simulate NMR/IR spectra and compare with experimental results. Discrepancies often arise from solvent effects or conformational flexibility .
  • Use molecular docking to assess interactions with biological targets (e.g., TRP channels) and correlate with experimental bioactivity data .

Q. What strategies minimize by-products during the alkylation of the furan-2-ylmethyl group?

  • Methodological Answer :
  • Optimize reaction stoichiometry to avoid over-alkylation. For example, use a 1:1 molar ratio of 2-chloroacetamide to furan-2-ylmethylamine .
  • Introduce phase-transfer catalysts (e.g., TBAB) in biphasic systems (toluene/water) to enhance selectivity .
  • Employ HPLC-PDA to identify by-products (e.g., di-alkylated species) and adjust reaction time/temperature accordingly .

Q. How does the hydrochloride salt form influence crystallinity and stability?

  • Methodological Answer :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare salt vs. free base stability. Hydrochloride salts often exhibit improved hygroscopicity .
  • Analyze crystal packing via XRD to identify hydrogen-bonding networks (e.g., N–H···Cl interactions) that enhance thermal stability .

Q. What analytical approaches validate purity for pharmacological studies?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at <0.1% levels. Monitor for degradation products under stress conditions (e.g., UV light, oxidative media) .
  • Elemental Analysis : Confirm C/H/N/Cl content within ±0.4% of theoretical values to ensure stoichiometric integrity .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell-based assays?

  • Methodological Answer :
  • Verify compound solubility in assay media (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Use orthogonal assays (e.g., calcium flux for TRP channels vs. Western blot for protein expression) to confirm target engagement .
  • Control for batch-to-batch variability via LC-MS purity checks .

Q. Why might XLogP predictions deviate from experimental partition coefficients?

  • Methodological Answer :
  • Experimental LogP (octanol/water) can be affected by ionization (pKa ~8–10 for secondary amines) .
  • Adjust pH to 7.4 (physiological conditions) and validate with shake-flask methods. Computational models may overlook salt dissociation effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Solvent SystemAcetonitrile/Water (8:2)
Reaction TemperatureReflux (80–100°C)
Purification MethodEthanol Crystallization
Salt FormationHCl gas in Dichloromethane

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Observation
40°C/75% RH (1 month)<2%No color change
UV Light (254 nm, 48 h)8%Yellow discoloration

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。